3,3-Dimethylcyclopentane-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
115825-49-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,3-dimethylcyclopentane-1,2-dione |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3-4H2,1-2H3 |
InChI Key |
GDZWPCHPRKDQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Dimethylcyclopentane 1,2 Dione and Its Key Precursors
Retrosynthetic Analysis for the 3,3-Dimethylcyclopentane-1,2-dione Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. researchgate.netethz.ch For this compound, this process involves identifying key bond disconnections and functional group interconversions (FGIs) that lead to plausible precursors.
A primary retrosynthetic disconnection breaks the C-C bond between the carbonyl carbons, suggesting a Dieckmann condensation of a substituted pimelate (B1236862) ester. Another strategic disconnection can be made adjacent to the gem-dimethyl group, pointing towards an intramolecular cyclization of a dicarboxylic acid or its derivative. Functional group interconversion is also a key strategy, where the diketone is envisioned as arising from the oxidation of a corresponding diol or amino-alcohol precursor. vanderbilt.edu
The analysis often leads to precursors like 3,3-dimethyladipic acid or its esters, which can be cyclized. Alternatively, starting from a pre-formed cyclopentane (B165970) ring, such as 3,3-dimethylcyclopentanone (B1585620), and introducing the second carbonyl group via oxidation is another viable retrosynthetic route.
Targeted Synthesis of this compound
The targeted synthesis of this compound can be achieved through several strategic approaches, each with its own set of reaction conditions and efficiencies.
Intramolecular cyclization reactions are a cornerstone for the synthesis of cyclic compounds like this compound. askfilo.comdoubtnut.com These reactions typically involve the formation of a five-membered ring from an acyclic precursor.
One common method is the Dieckmann condensation of diethyl 3,3-dimethylpimelate. This base-catalyzed intramolecular reaction forms a β-keto ester, which upon hydrolysis and decarboxylation yields 3,3-dimethylcyclopentanone. Subsequent oxidation introduces the second ketone group. Another approach involves the intramolecular acyloin condensation of a diester of 3,3-dimethyladipic acid, which can directly form a cyclic α-hydroxy ketone, a precursor to the desired diketone. google.com The intramolecular aldol (B89426) condensation of a 1,4-diketone can also be employed, where the formation of a five-membered ring is generally favored over other possibilities due to thermodynamic stability. researchgate.netopenstax.orgchemistrysteps.com
| Cyclization Method | Precursor | Key Intermediate | Product |
| Dieckmann Condensation | Diethyl 3,3-dimethylpimelate | β-keto ester | 3,3-Dimethylcyclopentanone |
| Acyloin Condensation | Diester of 3,3-dimethyladipic acid | α-hydroxy ketone | This compound |
| Aldol Condensation | 1,4-diketone | β-hydroxy ketone | α,β-unsaturated ketone |
Functional group interconversions (FGIs) offer a versatile route to this compound, often starting from a more readily available cyclopentane derivative. vanderbilt.edu A key strategy is the oxidation of 3,3-dimethylcyclopentanone. Various oxidizing agents can be employed for this transformation. For instance, selenium dioxide (SeO₂) is a classic reagent for the α-oxidation of ketones. Another method involves the bromination of the ketone followed by dehydrobromination and subsequent oxidation.
The oxidation of 3,3-dimethylcyclopentanol or the corresponding diol can also yield the target diketone. The choice of oxidant is crucial to control the reaction and avoid over-oxidation or side reactions.
| Starting Material | Reagent | Intermediate | Product |
| 3,3-Dimethylcyclopentanone | Selenium Dioxide | α-Diketone | This compound |
| 3,3-Dimethylcyclopentanone | Bromine, then base | α-Bromo ketone | This compound |
| 3,3-Dimethylcyclopentanol | Oxidizing agent (e.g., PCC) | Ketone | 3,3-Dimethylcyclopentanone |
Dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as a readily available and versatile precursor for the synthesis of various cyclic compounds, including derivatives that can lead to this compound. wikipedia.orgacs.orgresearchgate.net A key transformation is the ring contraction of dimedone derivatives. chemistrysteps.com
One such method involves the Favorskii rearrangement of a halogenated dimedone derivative. For example, the treatment of 2-chloro-5,5-dimethylcyclohexane-1,3-dione with a base can induce a ring contraction to form a cyclopentanecarboxylic acid derivative, which can then be converted to the target diketone. Another approach involves the oxidative cleavage of a dimedone-derived intermediate. For instance, ozonolysis of a suitable unsaturated derivative of dimedone can lead to the formation of a dicarboxylic acid that can be subsequently cyclized to the desired five-membered ring. The synthesis of 5-alkyl-3,3-dimethyl-1,2,4-cyclopentanetriones from 2-acyldimedones has been reported, involving a ring contraction of a polychlorinated cyclohexanedione intermediate. researchgate.netresearchgate.net
| Starting Material | Key Transformation | Intermediate | Product |
| Dimedone | Halogenation and Favorskii Rearrangement | Cyclopentanecarboxylic acid derivative | This compound |
| Dimedone Derivative | Oxidative Cleavage (e.g., Ozonolysis) | Dicarboxylic acid | This compound |
| 2-Acyldimedone | Ring Contraction of Polychlorinated Intermediate | 2-alkyl-3,5,5-trichloro-4,4-dimethyl-2-cyclopentenone | 5-alkyl-3,3-dimethyl-1,2,4-cyclopentanetrione |
Enantioselective and Stereoselective Synthesis of Chiral this compound Derivatives
The development of enantioselective and stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest due to the importance of chiral cyclopentanoids in natural product synthesis. researchgate.netnih.govelsevierpure.com These methods aim to control the three-dimensional arrangement of atoms, leading to a single or a predominant stereoisomer.
One approach involves the use of chiral catalysts or auxiliaries in the cyclization reactions. For example, a proline-catalyzed intramolecular aldol reaction of a suitable diketone precursor can lead to the formation of a chiral cyclopentenone derivative with high enantioselectivity. Another strategy is the stereoselective reduction of a prochiral diketone. The use of chiral reducing agents, such as those derived from (-)-B-chlorodiisopinocampheylborane (DIP-Chloride), can selectively reduce one of the carbonyl groups to a hydroxyl group, creating a chiral center. The stereoselective synthesis of chiral hydroxylated cyclopentanones has been achieved starting from 3-methyl-cyclopentane-1,2-dione. researchgate.net
| Method | Key Feature | Example |
| Asymmetric Catalysis | Use of a chiral catalyst | Proline-catalyzed intramolecular aldol reaction |
| Chiral Auxiliaries | Covalent attachment of a chiral group | Evans aldol reaction with a chiral oxazolidinone |
| Stereoselective Reduction | Use of a chiral reducing agent | Reduction with DIP-Chloride |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. researchgate.net For this compound, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.
One sustainable approach is the use of water as a solvent for cyclization reactions, which are traditionally carried out in volatile organic solvents. The development of solid acid or base catalysts can also contribute to greener processes by simplifying catalyst separation and recycling. For instance, the hydrogenation of dimedone to 3,3-dimethylcyclohexanone, a potential precursor, can be achieved with high selectivity using a bifunctional catalyst in a polar solvent, avoiding the use of strong acids or toxic reagents. google.com Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, an enzymatic oxidation of a suitable precursor could potentially yield the desired diketone under mild conditions. The use of dimedone in green chemistry has been explored for the synthesis of various heterocyclic compounds, highlighting its potential in environmentally friendly synthetic procedures. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Use of Renewable Feedstocks | Deriving precursors from biomass | Reduced reliance on fossil fuels |
| Use of Safer Solvents | Water as a reaction medium | Reduced toxicity and environmental impact |
| Catalysis | Use of recyclable solid catalysts | Simplified purification and reduced waste |
| Atom Economy | Designing reactions that maximize the incorporation of all materials | Reduced waste |
| Biocatalysis | Use of enzymes for specific transformations | High selectivity and mild reaction conditions |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethylcyclopentane 1,2 Dione
Nucleophilic Addition Reactions to the Carbonyl Centers
The electrophilic nature of the carbonyl carbons in 3,3-dimethylcyclopentane-1,2-dione makes them susceptible to attack by nucleophiles. These reactions are fundamental to the derivatization of this dione (B5365651).
Like other dicarbonyl compounds, this compound can undergo hydration in aqueous solutions and react with alcohols to form hemiacetals and acetals. These reactions are typically reversible and catalyzed by either acid or base. The equilibrium of these reactions is influenced by the solvent and the steric and electronic properties of the alcohol.
The reaction of 1,2-diones with primary amines is a well-established method for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). gpub.org this compound reacts with nitrogen-containing nucleophiles, such as primary amines and hydrazines, to yield the corresponding imines and hydrazones. gpub.orgrjpbcs.com This condensation reaction typically involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration to form the C=N bond. ekb.eg The formation of these Schiff bases is significant as they can act as ligands for transition metals, forming stable complexes. rjpbcs.com
For instance, the condensation of a related compound, 5,5-dimethylcyclohexane-1,3-dione (B117516), with 2-aminopyridine (B139424) in the presence of glacial acetic acid results in the formation of a Schiff base. gpub.org This reaction proceeds via a nucleophilic attack of the amino group on a carbonyl carbon, leading to an intermediate that loses a water molecule to form the imine. ekb.eg
Table 1: Examples of Schiff Base Formation with Related Diones
| Dione Reactant | Amine Reactant | Product Type | Reference |
|---|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione | 2-Aminopyridine | Schiff Base | gpub.org |
| 5,5-Dimethylcyclohexane-1,3-dione | Benzidine | Bis-Schiff Base | ekb.eg |
Alpha-Proton Reactivity: Enolization and Tautomerism in this compound
The presence of protons on the carbon atoms adjacent (alpha) to the carbonyl groups allows for enolization, a process where the compound exists in equilibrium between the keto form and the enol form. In the case of 1,2-diones, the resulting enol is an α-keto-enol. This tautomerism is a key feature of many cyclic diones. perfumerflavorist.com
For related cyclic diones, such as 3-methylcyclopentane-1,2-dione (B147288), the enol tautomer is the exclusive form observed in both argon matrix and carbon tetrachloride solution. researchgate.net This stability is attributed to the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net Computational studies on 3-methylcyclopentane-1,2-dione have shown that an enolic form where the enolic oxygen acts as a hydrogen bond acceptor and a C-H bond from the methyl group acts as a hydrogen bond donor is more stable than other enolic forms. researchgate.net
While cyclopentane-1,2-diones are known to be highly enolic, the specific enol content of this compound is influenced by the gem-dimethyl group at the 3-position. scispace.com This substitution pattern affects the acidity of the alpha-protons and the stability of the resulting enol form. The equilibrium between the keto and enol tautomers can be influenced by factors such as solvent polarity and temperature. studycorgi.com
Oxidation and Reduction Chemistry of the Dione Moiety
The dione functionality of this compound can undergo both oxidation and reduction reactions.
Oxidation: Oxidation of this compound can lead to the cleavage of the cyclopentane (B165970) ring, forming dicarboxylic acid derivatives. The specific products depend on the oxidizing agent and reaction conditions.
Reduction: Reduction of the carbonyl groups can yield a variety of products, including hydroxy ketones and diols. The enantioselective mono-reduction of the related 2,2-dimethylcyclopentane-1,3-dione has been investigated using various ruthenium, rhodium, and iridium complexes as catalysts. tu-dresden.de The ruthenium complex was found to be most effective, producing the corresponding 3-hydroxy-2,2-dimethylcyclopentanone (B8620601) in high yield and enantiomeric excess. tu-dresden.de This highlights the potential for stereoselective reduction of the dione moiety.
Heterogeneous catalysts, such as ruthenium on carbon (Ru/C) and Raney Nickel, have been employed for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. acs.orgnih.gov For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been studied in detail, with reaction conditions such as temperature, hydrogen pressure, and solvent choice significantly affecting the reaction rate and selectivity. acs.orgnih.gov
Rearrangement Reactions Involving the Cyclopentanedione Ring
The cyclopentanedione ring system can participate in rearrangement reactions, often under acidic or basic conditions or upon photochemical activation. One notable rearrangement is the benzilic acid rearrangement, which is characteristic of 1,2-dicarbonyl compounds. This reaction involves the attack of a hydroxide (B78521) ion on one carbonyl group, followed by a 1,2-shift of an alkyl or aryl group to the adjacent carbonyl, ultimately leading to an α-hydroxy carboxylic acid after acidification.
In the case of this compound, the Favorskii rearrangement is also a possibility under basic conditions. This rearrangement of an α-halo ketone (which could be formed in situ) would lead to a carboxylic acid derivative with a rearranged carbon skeleton.
A specific example of a rearrangement involving a related cyclic ketone is the conversion of 1-(4-chlorobenzyl)-1,2-epoxy-4,4-dimethylcyclohexan-3-one to 1-(4-chlorobenzyl)-2-carboxyl-2-hydroxy-3,3-dimethylcyclopentane when treated with potassium hydroxide in tert-butanol. google.com
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful tool for the transformation of this compound. snnu.edu.cn These catalysts can activate the dione for a variety of reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.
For example, palladium-catalyzed reactions are widely used for carbon-carbon and carbon-heteroatom bond formation. mdpi.com A study on the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides demonstrated the versatility of this approach. mdpi.com While this compound was not explicitly included in this study, the successful use of other cyclic diones like cyclopentane-1,3-dione suggests its potential applicability.
Rhodium(II) catalysts have been investigated for the formal 1,3-cycloaddition of 2-diazocyclohexane-1,3-diones to enol ethers to produce dihydrofurans. researchgate.net However, attempts to achieve significant enantioselectivity in the cycloaddition of 2-diazodimedone (a related six-membered ring dione) were unsuccessful, which was attributed to the high reactivity of the intermediate metallocarbene leading to an early transition state. researchgate.net
Furthermore, iron catalysts of the Knölker-type have been shown to be effective for the hydrogenation of cyclopentane-1,3-dione to the corresponding 1,3-diol with high selectivity for ketone reduction and minimal dehydration. innosyn.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5,5-Dimethylcyclohexane-1,3-dione |
| 2-Aminopyridine |
| Benzidine |
| Ethane-1,2-diamine |
| 3-Methylcyclopentane-1,2-dione |
| 2,2-Dimethylcyclopentane-1,3-dione |
| 3-Hydroxy-2,2-dimethylcyclopentanone |
| Cyclopentane-1,3-dione |
| Cyclopentane-1,3-diol |
| 1-(4-chlorobenzyl)-1,2-epoxy-4,4-dimethylcyclohexan-3-one |
| 1-(4-chlorobenzyl)-2-carboxyl-2-hydroxy-3,3-dimethylcyclopentane |
| 2-Diazocyclohexane-1,3-diones |
| 2-Diazodimedone |
Photochemical Reactivity of Cyclic Diones
The photochemistry of cyclic α-diones, such as this compound, is characterized by several key reaction pathways initiated by the absorption of ultraviolet light. The presence of two adjacent carbonyl groups allows for characteristic n→π* transitions, leading to excited singlet and triplet states that drive these transformations.
One of the fundamental photochemical processes for ketones is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond. rsc.org For this compound, this would entail the cleavage of the C1-C2 bond or the C1-C5/C2-C3 bonds. Cleavage of the C1-C2 bond would result in a diradical species. Subsequent loss of one or two molecules of carbon monoxide can lead to the formation of various smaller hydrocarbon fragments. The gem-dimethyl group at the 3-position can influence the stability of the resulting radical intermediates, potentially affecting the reaction pathways.
Another significant photochemical reaction is the Paterno-Büchi reaction , which is the [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane. rsc.orgacs.orgsolubilityofthings.com In the case of this compound, irradiation in the presence of an alkene could lead to the formation of spiro-oxetanes. The reaction typically proceeds through the triplet excited state of the dione and a 1,4-diradical intermediate. rsc.org The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic properties of the alkene and the stability of the intermediate diradical. acs.org While specific studies on this compound are lacking, research on other cyclic diones demonstrates the feasibility of this reaction. Current time information in Bangalore, IN.rsc.org
The table below summarizes the expected primary photochemical reactions of this compound based on the established reactivity of cyclic diones.
| Reaction Type | Description | Expected Products/Intermediates | Governing Principles |
| Norrish Type I | α-cleavage of the C-C bond between the two carbonyl groups or adjacent to a carbonyl group. | Acyl-alkyl diradicals, subsequent decarbonylation to form smaller hydrocarbon radicals. | Stability of the resulting radical intermediates. |
| Paterno-Büchi | [2+2] photocycloaddition with an alkene. | Spiro-oxetanes. | Formation of a 1,4-diradical intermediate from the triplet excited state of the dione. |
| Photoreduction | Hydrogen abstraction from a suitable donor solvent or molecule. | α-hydroxy ketones, pinacols. | Presence of a hydrogen donor and the reactivity of the excited carbonyl group. |
Radical Reactions and Cascade Processes Involving this compound
The dicarbonyl moiety in this compound can also participate in radical reactions and cascade processes, which are sequences of reactions where the product of one step is the substrate for the next. These can be initiated by radical initiators or through photochemical means as described above.
Radical addition to one of the carbonyl groups can initiate a cascade. For instance, a radical species can add to a carbonyl oxygen, forming an alkoxy radical. This intermediate can then undergo further reactions, such as intramolecular hydrogen abstraction or cyclization, if appropriate functionality is present in the molecule or in a reaction partner.
While direct evidence for cascade reactions involving this compound is scarce, the principles of radical chemistry suggest its potential as a building block in such transformations. For example, radical-mediated 1,3-difunctionalization reactions of β,γ-unsaturated ketones with a gem-dimethyl group at the α-position have been reported, showcasing the influence of this structural motif on radical cyclization pathways. nih.gov Although this compound is a saturated dione, its enol or enolate form could potentially participate in similar radical cascades.
The table below outlines potential radical-initiated transformations of this compound.
| Initiation Step | Intermediate | Potential Cascade Process | Potential Final Products |
| Radical addition to a carbonyl oxygen | Alkoxy radical | Intramolecular hydrogen atom transfer, followed by cyclization or fragmentation. | Functionalized cyclopentane derivatives. |
| Hydrogen abstraction from the C4 or C5 position | Carbon-centered radical | Addition to an external radical trap (e.g., another alkene), followed by further reactions. | Cross-coupled products. |
| Photochemically generated diradical (from Norrish I) | Acyl-alkyl diradical | Intramolecular cyclization or reaction with other molecules in a cascade fashion. | Polycyclic or functionalized ring-opened products. |
It is important to reiterate that the specific pathways and products for this compound would need to be confirmed through dedicated experimental and computational studies. The gem-dimethyl group is known to influence reaction kinetics and product distributions through the Thorpe-Ingold effect, which can accelerate cyclization reactions. This "gem-dimethyl effect" could play a significant role in any potential intramolecular radical cascade processes. rsc.org
Derivatization and Structural Modification of the 3,3 Dimethylcyclopentane 1,2 Dione Framework
Formation of Cyclic and Acyclic Derivatives (e.g., Ketals, Enol Ethers)
The carbonyl groups of 3,3-dimethylcyclopentane-1,2-dione are susceptible to reactions with alcohols to form ketals and can be converted into enol ethers, which are versatile synthetic intermediates.
Ketals: The formation of ketals involves the reaction of the ketone functionalities with an alcohol in the presence of an acid catalyst. This reaction is a standard method for protecting carbonyl groups during other synthetic transformations. For this compound, selective mono-ketalization or di-ketalization could be achieved by controlling the stoichiometry of the alcohol and reaction conditions. While specific examples for the 3,3-dimethyl derivative are not extensively documented, the general principles of ketal formation are well-established for cyclic ketones.
Enol Ethers: Enol ethers are typically formed by treating the dione (B5365651) with an alkylating agent in the presence of a base or by reaction with an alcohol under dehydrating conditions. These derivatives are valuable as they can participate in a range of reactions, including cycloadditions and Michael additions. Research on the parent compound, cyclopentane-1,2-dione, has shown that it readily forms a bis(tert-butyldimethylsilyl) enol ether. researchgate.net This bis-enol ether undergoes organocatalytic Mukaiyama–Michael reactions with α,β-unsaturated aldehydes, demonstrating the utility of enol ethers derived from the cyclopentane-1,2-dione core in stereoselective synthesis. researchgate.net Similar reactivity would be expected for the 3,3-dimethyl analogue, where the formation of an enol ether at the C2-carbonyl would yield a tetrasubstituted double bond. The conversion of cyclic β-diketones to their corresponding β-keto enol ethers is an efficient process, further suggesting the feasibility of such transformations for 1,2-dione systems. researchgate.net
The table below illustrates the potential products from ketalization and enol ether formation.
| Reactant | Reagent(s) | Product Type | Potential Product Name |
| This compound | Ethylene glycol, H⁺ (cat.) | Cyclic Ketal | 7,7-Dimethyl-1,4-dioxaspiro[4.4]nonane-6,9-dione |
| This compound | Trimethyl orthoformate, H⁺ (cat.) | Enol Ether | 2-Methoxy-3,3-dimethylcyclopent-1-en-1-one |
Condensation and Annulation Reactions Leading to Fused Ring Systems
Annulation, or ring-forming, reactions are powerful tools for constructing polycyclic systems. The this compound framework can be elaborated into fused ring structures through condensation reactions, most notably the intramolecular aldol (B89426) condensation.
A key example is found in the synthesis of angular triquinanes, where a derivative of the target dione is a crucial intermediate. researchgate.netbg.ac.rs In this synthetic pathway, a precursor is alkylated to produce 3,3-dimethyl-4-(3-oxobutyl)cyclopentan-1-one. researchgate.net This diketone, upon treatment with an acid catalyst such as p-toluenesulfonic acid (TsOH) in refluxing toluene, undergoes an intramolecular aldol condensation. researchgate.net The enolate of the cyclopentanone (B42830) attacks the pendant ketone, leading to the formation of a new five-membered ring fused to the original cyclopentane (B165970) core. The resulting product is 3,3,6-trimethyl-3,3a,4,6a-tetrahydropentalen-1(2H)-one, a key intermediate for various natural products. researchgate.net
This transformation highlights how the cyclopentane ring can serve as a foundation for building complex, fused polycyclic skeletons, which are common motifs in natural product chemistry. bg.ac.rs The mechanism involves the formation of an enol or enolate followed by a cyclization that is driven by the formation of a stable five- or six-membered ring. youtube.comkhanacademy.org
| Precursor | Reaction Type | Conditions | Product | Yield |
| 3,3-Dimethyl-4-(3-oxobutyl)cyclopentan-1-one | Intramolecular Aldol Condensation | TsOH·H₂O, Toluene, Reflux | 3,3,6-Trimethyl-3,3a,4,6a-tetrahydropentalen-1(2H)-one | 84% researchgate.net |
Electrophilic Substitution and Halogenation on the Ring System
Direct electrophilic substitution on the this compound ring system is not extensively reported in the literature. Unlike 1,3-diones, which have a highly acidic "active methylene" group, the reactivity of 1,2-diones towards electrophiles occurs primarily at the α-carbons adjacent to the carbonyls (the C4 and C5 positions). These positions can be deprotonated to form enolates, which can then react with electrophiles, including halogens.
While specific studies on the halogenation of this compound are scarce, the synthesis of related polyhalogenated cyclopentane structures, such as 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone, indicates that the cyclopentane ring can accommodate multiple halogen substituents. researchgate.net The synthesis of this tetrabromo compound and its subsequent hydrolysis and debromination to yield 3,3-dimethyl-1,2,4-cyclopentanetrione (B106787) demonstrates that halogenated intermediates can be valuable in accessing other functionalized cyclopentanoids. researchgate.net It is expected that under basic conditions, this compound would form an enolate at the C5 position, which could then be trapped by an electrophilic halogen source (e.g., Br₂, NBS) to yield a 5-halo-3,3-dimethylcyclopentane-1,2-dione.
Alkylation and Acylation Strategies for Structural Diversification
Alkylation and acylation of the this compound framework, typically proceeding through an enolate intermediate, are effective strategies for introducing new carbon-carbon bonds and diversifying the core structure.
Alkylation: The α-protons at the C4 and C5 positions of the cyclopentane ring can be removed by a suitable base to generate a nucleophilic enolate. 182.160.97 This enolate can then react with alkyl halides or other electrophilic carbon sources. A prominent example is the synthesis of 3,3-dimethyl-4-(3-oxobutyl)cyclopentan-1-one, a precursor for triquinane natural products. researchgate.net This intermediate is prepared via alkylation of a 3,3-dimethylcyclopentanone (B1585620) derivative, demonstrating how alkylation can install functionalized side chains that are poised for further transformations like cyclization. researchgate.netiiserpune.ac.in
Acylation: C-acylation introduces an acyl group onto the ring, typically at an α-carbon. Research on the closely related 3,3-dimethyl-1,2,4-cyclopentanetrione has shown that it can be efficiently acylated with isovaleric anhydride (B1165640) to afford 5-isovaleryl-3,3-dimethyl-1,2,4-cyclopentanetrione. researchgate.net This reaction provides a model for the acylation of this compound, where reaction with an acid anhydride in the presence of a Lewis acid or other promoter would be expected to yield the corresponding 5-acyl derivative. This strategy is valuable for building more complex side chains and is a key step in the synthesis of homologues of natural products like tetrahydrohulupone. researchgate.net
| Reaction Type | Substrate | Reagent(s) | Product |
| Alkylation | 3,3-Dimethylcyclopentanone | Base, Alkylating Agent | 4-Alkyl-3,3-dimethylcyclopentan-1-one derivative researchgate.net |
| Acylation | 3,3-Dimethyl-1,2,4-cyclopentanetrione | Isovaleric anhydride | 5-Isovaleryl-3,3-dimethyl-1,2,4-cyclopentanetrione researchgate.net |
Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block
The vicinal dicarbonyl motif of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused pyrazine (B50134) ring. The most common and well-established method is the condensation reaction with 1,2-diamines.
When this compound is reacted with an ortho-phenylenediamine, a condensation reaction occurs to form a quinoxaline (B1680401) derivative. chim.itacgpubs.org This reaction typically proceeds in an acidic medium or with a suitable catalyst and results in the formation of a fused six-membered dihydropyrazine (B8608421) ring. chim.itderpharmachemica.com The product from the reaction with o-phenylenediamine (B120857) would be 7,7-dimethyl-6,7,8,9-tetrahydro-5H-cyclopenta[b]quinoxaline. This reaction is a cornerstone in quinoxaline synthesis and is broadly applicable to a wide range of 1,2-dicarbonyl compounds. acgpubs.orgresearchgate.net
This strategy allows for the creation of rigid, polycyclic heterocyclic systems from a simple carbocyclic precursor. By using substituted ortho-phenylenediamines, a variety of functionalized quinoxaline derivatives can be readily accessed, which is of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoxaline scaffold. derpharmachemica.comnih.gov
| Reactants | Product Class | Product Name |
| This compound, o-Phenylenediamine | Quinoxaline derivative | 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-cyclopenta[b]quinoxaline |
Advanced Spectroscopic and Structural Elucidation Methods for 3,3 Dimethylcyclopentane 1,2 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 3,3-dimethylcyclopentane-1,2-dione and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.
In derivatives of cyclopentanediones, NMR is crucial for determining the relative stereochemistry. For instance, in substituted 1,2-cyclopentanediones that have undergone reaction, Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants in ¹H NMR spectra are used to ascertain the stereochemistries of the products. researchgate.net The spatial proximity of protons, as revealed by NOE, allows for the assignment of cis or trans relationships between substituents on the cyclopentane (B165970) ring.
Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, providing definitive structural proof, especially for more complex derivatives. escholarship.org
Table 1: Representative NMR Data for a Related Cyclopentanedione Derivative
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2,2-Dimethylcyclopentane-1,3-dione rsc.org | DMSO-d6 | ¹H | 2.73 | s | (CH₂)₂ |
| ¹H | 1.00 | s | CH₃ | ||
| ¹³C | 216.66 | - | C=O | ||
| ¹³C | 51.94 | - | C(CH₃)₂ | ||
| ¹³C | 34.35 | - | CH₂ | ||
| ¹³C | 19.94 | - | CH₃ |
This table presents data for a closely related isomer to illustrate the typical chemical shifts observed for the functional groups present.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the most characteristic feature in its IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups.
In cyclic diketones, the exact frequency of the C=O stretch is sensitive to ring strain and the relative orientation of the carbonyl groups. For cyclopentane-1,2-diones, these stretching vibrations are typically observed in the region of 1700-1750 cm⁻¹. The IR spectrum of the related 2,2-dimethylcyclopentane-1,3-dione shows a strong carbonyl absorption at 1692 cm⁻¹ and 1568 cm⁻¹. rsc.org The presence of two distinct carbonyl bands can sometimes be attributed to symmetric and asymmetric stretching modes or Fermi resonance.
The CH₂ and CH₃ groups of this compound will also give rise to characteristic stretching and bending vibrations. scialert.net The anti-symmetric and symmetric stretching vibrations of the CH₂ groups are generally found in the 2900-3000 cm⁻¹ region. scialert.net For instance, in a substituted cyclopentane ring, the anti-symmetric CH₂ stretching vibration has been observed around 2934-2943 cm⁻¹, while the symmetric stretch appears near 2857-2860 cm⁻¹. scialert.net
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with large changes in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule. Therefore, the symmetric stretching of the C-C bonds within the cyclopentane ring would be expected to produce a strong Raman signal. Computational studies on cyclopentane have shown that a combination of experimental IR and Raman data with theoretical calculations leads to excellent agreement and a detailed understanding of the vibrational modes. comporgchem.com
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Cyclopentanediones
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O | Stretch | 1700 - 1750 |
| C-H (in CH₃ and CH₂) | Stretch | 2850 - 3000 |
| C-C | Stretch | 1000 - 1200 |
| CH₂ | Bend (Scissoring) | ~1465 |
| CH₃ | Bend (Asymmetric) | ~1450 |
| CH₃ | Bend (Symmetric) | ~1375 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula, C₇H₁₀O₂. scielo.org.co
Under electron ionization (EI), cyclic ketones often exhibit complex fragmentation patterns. miamioh.edu The molecular ion (M⁺˙) of this compound would be expected, although its stability may vary. A common fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. In this case, the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion is a likely event. Another potential fragmentation is the loss of carbon monoxide (CO), a characteristic fragmentation for diketones, leading to an [M-28]⁺˙ ion.
The fragmentation of cyclic diketones can be intricate. For example, studies on 1,2-cyclohexanedione (B122817) have identified three primary fragmentation channels: the loss of carbon monoxide, the loss of ketene, and a symmetric cleavage of the molecular ion. researchgate.net The relative abundance of the fragment ions is often dependent on the energy of the ionizing electrons. researchgate.net In the mass spectra of substituted cyclopentane-1,2-diones, the intensity of the [M-15]⁺ peak has been used to deduce structural information, such as the presence or absence of a gem-dimethyl group at a specific position. uoregon.edu
Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and for studying non-covalent complexes. acs.org ESI-MS can be employed to study the formation of complexes between this compound and metal ions. acs.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion |
| 111 | [C₆H₇O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 98 | [C₆H₁₀O]⁺˙ | Loss of carbon monoxide (CO) |
| 83 | [C₅H₇O]⁺ | Subsequent fragmentation after initial loss |
| 70 | [C₅H₁₀]⁺˙ or [C₄H₆O]⁺˙ | Further fragmentation pathways |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Common fragment in cyclic systems |
This table is predictive and based on common fragmentation patterns of cyclic diketones.
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the packing arrangement within the crystal lattice.
While the specific crystal structure of this compound is not available in the provided search results, X-ray analyses of related cyclopentanedione derivatives have been reported. researchgate.netcdnsciencepub.com For instance, the crystal structure of a Diels-Alder adduct containing a cyclopentanedione unit revealed that the five-membered ring adopts a conformation that is skewed relative to the mirror plane of the larger molecular framework. cdnsciencepub.com
Single-crystal X-ray analysis is also crucial for confirming the relative stereochemistry of substituents on the cyclopentane ring, which is often inferred from NMR data. researchgate.net In cases where a molecule crystallizes, X-ray diffraction provides an unambiguous and highly detailed structural picture. For example, the analysis of substituted 1,2-cyclopentanediones has been used to definitively establish the relative stereochemistries of products from asymmetric oxidation reactions. researchgate.net The solid-state structure can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.net
While this compound itself is achiral, many of its derivatives can be chiral. For such chiral derivatives, ECD spectroscopy would be an invaluable tool for stereochemical characterization. The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences. researchgate.netmdpi.com
The spectrum arises from electronic transitions within the molecule, and the sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are directly related to the stereochemistry. The carbonyl chromophore of the cyclopentanedione ring is a good chromophore for ECD analysis.
Modern approaches to determining absolute configuration involve comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT). mdpi.com By calculating the theoretical ECD spectra for both possible enantiomers of a chiral derivative, a comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. This combined experimental and theoretical approach has become a standard and reliable method for the stereochemical elucidation of chiral organic molecules. researchgate.net
Computational and Theoretical Investigations of 3,3 Dimethylcyclopentane 1,2 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics.
No specific studies detailing the electronic structure or energetics of 3,3-dimethylcyclopentane-1,2-dione through quantum chemical calculations are currently available.
Conformational Analysis and Tautomeric Equilibria Studies.
There is no published research focusing on the conformational analysis or tautomeric equilibria of this compound.
Reaction Mechanism Predictions and Transition State Analysis via Computational Modeling.
Computational models predicting reaction mechanisms or analyzing transition states involving this compound have not been found in the surveyed literature.
Molecular Dynamics Simulations to Investigate Interactions and Dynamic Behavior.
No molecular dynamics simulation studies have been reported for this compound to investigate its interactions and dynamic behavior.
Prediction of Spectroscopic Parameters from First Principles.
There are no available studies that predict the spectroscopic parameters of this compound using first-principles calculations.
Strategic Applications of 3,3 Dimethylcyclopentane 1,2 Dione As a Versatile Building Block in Organic Synthesis
Utilization in the Synthesis of Complex Natural Products
There is a lack of specific documented examples of 3,3-Dimethylcyclopentane-1,2-dione being used in the total synthesis of complex natural products. However, the broader class of substituted cyclopentane-1,2-diones and related 1,3-diones are valuable precursors in synthetic strategies. For instance, microbial reduction of prochiral cyclopentane- and cyclohexane-1,3-diones has been a key step in steroid total synthesis. orgsyn.org These intermediates provide a chiral scaffold that can be elaborated into more complex molecular architectures. The potential utility of this compound would lie in its ability to introduce a cyclopentane (B165970) ring with a quaternary carbon center, a structural feature present in various natural products.
Role in the Construction of Advanced Synthetic Intermediates
While direct applications of This compound are not well-reported, its isomers serve as important intermediates. For example, 3,5-Dimethyl-1,2-cyclopentanedione (B88784) is recognized as a valuable building block in organic synthesis due to its diketone functionality, which allows for a variety of chemical transformations. Similarly, related compounds like cyclopentane-1,3-dione can be converted into cyclopentane-1,3-diol, a potential bio-based building block for polymers. nih.govacs.org The reactivity of the vicinal ketone groups in this compound could theoretically allow it to participate in condensation and addition reactions to form more complex heterocyclic or carbocyclic systems. The gem-dimethyl substitution would sterically hinder one face of the molecule, potentially allowing for diastereoselective transformations at the carbonyl groups or the adjacent methylene (B1212753) position.
Application in Cascade, Domino, and Multi-Component Reactions
There is no specific literature detailing the use of This compound in cascade, domino, or multi-component reactions (MCRs). However, related cyclic 1,3-dicarbonyl compounds, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), are widely used in such reactions. These compounds can participate in complex reaction sequences, often initiated by Knoevenagel condensation or Michael addition, to rapidly generate molecular complexity from simple starting materials. researchgate.net For instance, the reaction of aldehydes with two molecules of dimedone can lead to the formation of spirocyclic compounds through a cascade process. researchgate.net The α-dione structure of this compound suggests it could potentially participate in similar transformations, such as condensations with amines or other nucleophiles, to initiate cascade sequences for the synthesis of novel heterocyclic scaffolds.
Development of Novel Organic Materials and Polymeric Scaffolds
Specific research on the application of This compound in the development of novel organic materials or polymeric scaffolds, including its use as a ligand in Metal-Organic Frameworks (MOFs), is not available. However, the general class of diketones is known to be effective ligands for coordinating with metal ions. For example, the isomer 3,5-dimethyl-1,2-cyclopentanedione can coordinate with metal ions like Cu⁺ through its diketone groups to form microporous MOF structures. The ability of the two adjacent carbonyl groups to act as a chelating ligand is a key feature that allows these molecules to link metal centers into extended networks. Theoretically, this compound could also function as a ligand in a similar manner, with the gem-dimethyl group potentially influencing the resulting framework's topology and pore environment.
Future Directions and Emerging Research Avenues for 3,3 Dimethylcyclopentane 1,2 Dione Chemistry
Development of Novel Catalytic Systems for 3,3-Dimethylcyclopentane-1,2-dione Transformations
A primary focus for future research will be the development of efficient and selective catalytic systems for the transformation of this compound. The reduction of the dione (B5365651) functionality is of particular interest. Studies on analogous compounds like cyclopentane-1,3-dione and its substituted variants have demonstrated the efficacy of various catalysts, which could be adapted and optimized.
For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically investigated using heterogeneous catalysts. nih.govacs.org Research has shown that Ruthenium on carbon (Ru/C) provides superior performance compared to other precious metal catalysts like Pd/C, Pt/C, or Rh/C, which tend to promote undesired dehydration reactions. acs.org Furthermore, Knölker-type iron catalysts have been shown to be highly selective for the ketone reduction of cyclopentane-1,3-dione and 4-hydroxycyclopent-2-enone, avoiding dehydration and allowing for control over the product's stereochemistry. innosyn.com
Future work on this compound would likely involve screening these and other novel catalytic systems. The gem-dimethyl group at the C3 position introduces unique steric and electronic properties that will influence catalyst performance and selectivity. Research could focus on:
Asymmetric Hydrogenation: Developing chiral catalysts to achieve enantioselective reduction of one or both ketone groups, yielding valuable chiral building blocks.
Chemo- and Regioselective Reductions: Fine-tuning catalysts and reaction conditions to selectively reduce one carbonyl group over the other.
Tandem Reactions: Designing catalytic cascades that couple the initial transformation of the dione with subsequent reactions in a one-pot process.
Table 1: Catalyst Performance in the Hydrogenation of Cyclopentane-1,3-dione (Analogue for this compound)
| Catalyst | Conversion (%) | Yield of Diol (%) | Key Observations | Reference |
| 5% Ru/C | 100 | 69 | High selectivity towards the desired diol product. | acs.org |
| 5% Rh/C | 100 | 18 | Significant formation of dehydration byproducts. | acs.org |
| 5% Pd/C | 92 | 10 | Primarily yielded dehydration products like cyclopentanone (B42830). | acs.org |
| 5% Pt/C | 100 | 25 | Significant formation of dehydration byproducts. | acs.org |
| Knölker-type Iron Catalyst | High | High | Excellent selectivity for ketone reduction without dehydration. | innosyn.com |
Exploration of Unconventional Reactivity and Novel Mechanistic Pathways
Beyond catalytic reductions, the unique α-dicarbonyl structure of this compound invites the exploration of unconventional reactivity. The proximity of the two carbonyl groups, combined with the gem-dimethyl substitution, could lead to novel rearrangements and multicomponent reactions.
Research on related cyclic β-diketones like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) has shown a rich reactivity profile, participating in condensations, Michael additions, and the synthesis of various heterocyclic systems like xanthenes and pyrazoles. bohrium.comchemicalbull.com For example, the reaction of dimedone with aldehydes can lead to the formation of 1,8-dioxo-octahydroxanthenes. acs.org Similarly, the prochiral nature of related cyclopentene-1,3-diones has been exploited in enantioselective desymmetrization reactions. bohrium.com
Future investigations into this compound could explore:
Multicomponent Reactions: Designing new one-pot reactions where the dione reacts with two or more other components to rapidly build molecular complexity.
Ring-Rearrangement and Ring-Opening Reactions: Investigating conditions that could induce novel skeletal rearrangements, potentially providing access to different carbocyclic or heterocyclic frameworks.
Photochemical Reactions: Studying the behavior of the dione under photochemical conditions, which could unlock unique reaction pathways not accessible through thermal methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical transformations from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. Future research should aim to integrate the synthesis and transformation of this compound with these modern platforms.
For example, a continuous-flow process using a heterogeneous Fe-zeolite catalyst has been developed for the synthesis of tetraketones and xanthenes from cyclic 1,3-diketones and epoxides. solubilityofthings.com This approach allows for gram-scale synthesis and minimizes waste. Automated synthesis platforms can also accelerate the discovery and optimization of reactions by enabling high-throughput screening of catalysts, solvents, and other reaction parameters. researchgate.net Such an approach would be invaluable for rapidly mapping the reactivity of this compound and identifying optimal conditions for desired transformations.
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) and other methods can provide deep mechanistic insights, rationalize experimental observations, and guide the design of new experiments.
In studies of the hydrogenation of cyclopentane-1,3-dione, DFT calculations were used to rationalize the observed temperature effects on the cis/trans diastereomeric ratio of the product. acs.org Theoretical studies have also been employed to elucidate the reaction mechanisms of dimedone with orthoformates, explaining why different products are formed in the presence or absence of acid catalysts. bohrium.com
For this compound, computational studies could be applied to:
Predict the most stable conformations of the molecule and its transition states.
Calculate the energy barriers for various potential reaction pathways to identify the most favorable ones.
Model the interaction of the dione with different catalysts to predict binding affinities and rationalize selectivity.
Predict spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new products.
Synergistic Approaches Combining Synthetic and Computational Chemistry
The most powerful advances will likely emerge from a synergistic approach that tightly integrates experimental synthesis with computational modeling. This combination allows for a cycle of prediction, experimentation, and refinement that can accelerate discovery far more effectively than either approach alone.
The study of the hydrogenation of cyclic 1,3-diones provides a clear example, where experimental kinetic studies were combined with DFT calculations to provide a comprehensive understanding of the reaction, including the effects of temperature, pressure, and solvent. acs.org Similarly, combined experimental and theoretical studies on the reactions of dimedone have successfully elucidated complex reaction mechanisms. bohrium.com This integrated strategy will be crucial for efficiently unlocking the chemical potential of this compound, enabling the rational design of novel reactions and catalytic systems based on a fundamental understanding of its electronic structure and reactivity.
Q & A
Q. What are the common synthetic routes for 3,3-Dimethylcyclopentane-1,2-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : A key approach involves alkylation of cyclopentane-1,2-dione using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via enolate formation, followed by nucleophilic substitution. Optimization of solvent polarity and temperature (40–60°C) improves yields (~70–80%) . Alternative routes include Friedel-Crafts acylation of dimethylcyclopentane precursors, though this requires rigorous purification via column chromatography to isolate the dione .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- FTIR : Strong carbonyl stretches at ~1750–1780 cm⁻¹ (C=O) and absence of OH/NH bands confirm successful alkylation .
- ¹H/¹³C NMR : The absence of enolic proton signals (δ ~10–12 ppm) and presence of dimethyl groups (singlet at δ ~1.2–1.5 ppm for CH₃) validate substitution at the 3,3-positions .
- Mass Spectrometry : Molecular ion peaks at m/z 140.1 (C₇H₈O₂) confirm the molecular formula .
Q. How do steric and electronic effects of the 3,3-dimethyl groups influence the compound’s reactivity compared to unsubstituted cyclopentane-1,2-dione?
- Methodological Answer : The dimethyl groups increase steric hindrance, reducing nucleophilic attack at the carbonyl carbons. This is evident in slower reaction rates with amines (vs. unsubstituted dione) in squaramide synthesis . However, the electron-donating methyl groups stabilize the enol tautomer, enhancing its acidity (pKa ~5.2 vs. ~6.8 for the parent dione), which is critical for bioisosteric applications .
Advanced Research Questions
Q. Can this compound serve as a bioisostere for carboxylic acids in drug design, and what experimental evidence supports this?
- Methodological Answer : Yes. In thromboxane A2 (TP) receptor antagonist studies, the dimethyl-dione derivative exhibited comparable IC₅₀ values (~15 nM) to the parent carboxylic acid, attributed to its ability to mimic carboxylate hydrogen-bonding patterns. Key steps:
- Synthesis : Replace the carboxylic acid group in the lead compound with dimethyl-dione via nucleophilic substitution .
- Assays : Use radioligand binding assays (³H-SQ29548) to measure receptor affinity. Validate via molecular docking to confirm H-bond interactions with Arg²⁹⁵ and Tyr³⁰⁰ .
Q. What mechanistic insights explain the regioselectivity of halogenation reactions involving this compound?
- Methodological Answer : Bromination occurs preferentially at the 4-position due to the enol form (Ib) stabilizing the transition state. Experimental protocol:
- React dimethyl-dione with Br₂ in CHCl₃ at 0°C.
- Monitor via TLC (Rf shift from 0.5 to 0.7) and characterize the 4-bromo derivative via ¹H NMR (disappearance of C4-H signal) .
- Computational studies (DFT) show lower activation energy for 4-bromination due to hyperconjugative stabilization from methyl groups .
Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?
- Methodological Answer : The dione acts as a chiral auxiliary in squaramide catalysts. Optimization steps:
- Ligand Design : Attach enantiopure amines (e.g., (R)-1-phenylethylamine) to the dione via nucleophilic substitution .
- Catalytic Testing : Evaluate enantioselectivity in Michael additions (e.g., indole + nitroolefin). Typical conditions: 5 mol% catalyst, toluene, 25°C.
- Data Analysis : Use HPLC with chiral columns (e.g., Chiralpak IA) to measure ee (>90% achievable with optimized ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
